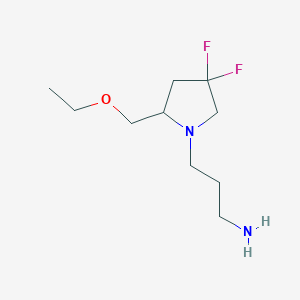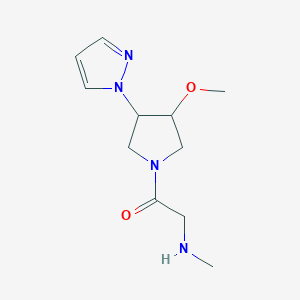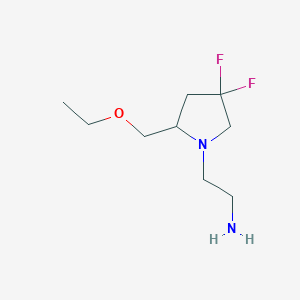
3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study focused on the synthesis and characterization of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, highlights its crystalline structure and the interactions stabilizing its assembly. This research emphasizes the importance of π-π interactions and hydrogen bonding in the molecular assembly, showcasing the compound's potential in materials science and crystal engineering (Sharma et al., 2013).
Chemosensors
Another application involves the use of a pyrrolidine-constrained bipyridyl-dansyl conjugate as a selective chemosensor for Al(3+), demonstrating the compound's utility in developing new sensors for metal ions (Maity & Govindaraju, 2010).
Nonlinear Optics and Drug Design
Research on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one explores its potential in non-linear optics and as a precursor for drug design. The study investigates its reactivity, stability in water, and interactions with biomolecules, providing insights into its application in developing new therapeutic agents (Murthy et al., 2017).
Spin-Labelling Studies
The synthesis of ortho-fluoronitroaryl nitroxides from related pyrrolidin-1-oxyls illustrates their use in spin-labelling studies, offering tools for probing molecular structures and dynamics in chemical and biological systems (Hankovszky et al., 1989).
19F NMR pH Indicators
A study on the synthesis of fluorinated pyridines, including 4-(fluoromethyl)-2,6-dimethylpyridine, as 19F NMR pH indicators, showcases the application of fluorinated compounds in analytical chemistry for pH measurement and monitoring (Amrollahi, 2014).
Anticoccidial Agents
Investigations into diarylpyrrole compounds as anticoccidial agents highlight the potential of fluorophenyl-pyrrolidine derivatives in veterinary medicine and the development of new treatments for parasitic infections (Qian et al., 2006).
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-4-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-1-3-10(13)4-2-8/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMEJFZGNISFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















